N-(4-fluorobenzyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(4-fluorobenzyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-fluorobenzylamine group at the 4-position and a 2-methylphenyl substituent at the 1-position. The fluorobenzyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogs, while the 2-methylphenyl moiety may influence target selectivity .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5/c1-13-4-2-3-5-17(13)25-19-16(11-24-25)18(22-12-23-19)21-10-14-6-8-15(20)9-7-14/h2-9,11-12H,10H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVLPLRZMNSWOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-fluorobenzyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application, such as its use in medicinal chemistry for drug development.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives
Compound S29
- Structure : 1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- Activity: Reduces tumor mass in neuroblastoma xenograft models but suffers from poor pharmacokinetics, necessitating graphene oxide (GO) nanosheets as a delivery system to minimize side effects .
- Key Difference: The chloroethyl and 4-chlorophenyl groups enhance cytotoxicity but reduce solubility, requiring nanocarriers for effective delivery.
SI388 (2a)
- Structure : 1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- Activity : Demonstrates potent Src kinase inhibition (IC₅₀ = 0.12 µM) and anti-proliferative effects in cancer cell lines. The methylthio group at the 6-position enhances hydrophobic interactions with kinase domains .
- Key Difference : The methylthio substituent improves binding affinity compared to the unsubstituted core.
GS64 (8a)
- Structure : 1-(4-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- Activity : Shows 98% HPLC purity and inhibitory activity against kinases, though specific targets are unspecified. The iodo substituent at the 3-position may facilitate radiolabeling for imaging studies .
Pharmacokinetic and Delivery Considerations
- S29: Requires GO nanosheets to overcome poor solubility and systemic toxicity. A dose of 2 µg GO delivers 5.74 ng/mL S29 effectively in neuroblastoma models .
- Halloysite Nanotube (HNT)-Loaded Derivatives: Compounds like 6-(allylthio)-N-(3-bromophenyl)-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (6) show sustained release kinetics (t₁/₂ = 12 hours) when loaded into HNTs, enhancing bladder cancer targeting .
- N-(4-fluorobenzyl)-1-(2-methylphenyl)...: No delivery system is reported, suggesting its substituents may inherently improve bioavailability compared to S27.
Critical Analysis of Substituent Effects
- Fluorine vs. Chlorine : The 4-fluorobenzyl group in the target compound may offer better metabolic stability than the 4-chlorophenyl group in S29, as fluorine is less prone to forming reactive metabolites .
- Methylphenyl vs.
- Sulfur-Containing Groups : Methylthio or isopropylthio substituents (e.g., SI388) enhance kinase binding via hydrophobic interactions, a feature absent in the target compound .
Biological Activity
N-(4-fluorobenzyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and receptor modulation. This compound's structure, featuring fluorobenzyl and methylphenyl groups, suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
- Molecular Formula : C19H17FN4
- Molecular Weight : 336.37 g/mol
- Structural Characteristics : The compound contains a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to mimic ATP and interact with tyrosine kinases.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit significant biological activities, particularly through the inhibition of tyrosine kinases (TKs) such as c-Src and Bcr-Abl. These interactions are crucial for their anticancer properties.
Key Biological Activities:
- Anticancer Activity :
- Pyrazolo[3,4-d]pyrimidines have demonstrated cytotoxic effects against various cancer cell lines including neuroblastoma and glioblastoma. For instance, studies have shown that certain derivatives can reduce tumor growth significantly in xenograft models by inhibiting TKs involved in cell proliferation and survival .
- Receptor Modulation :
The primary mechanism of action for this compound is believed to involve:
- Inhibition of Tyrosine Kinases : The compound competes with ATP for binding at the active site of TKs, thereby preventing phosphorylation processes critical for tumor growth .
- Impact on Cell Cycle Regulation : It has been shown to interact with Cyclin-Dependent Kinase 2 (CDK2), affecting cell cycle progression and inducing apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidines in preclinical settings:
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by:
- Absorption : High bioavailability due to lipophilic nature.
- Distribution : Effective penetration into the central nervous system (CNS), making it suitable for treating neurological disorders.
- Metabolism : Metabolically stable with low hepatic clearance rates.
- Excretion : Primarily renal excretion noted in animal studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
